3-Amino-2-methylbenzamide

Solid-state chemistry Crystal engineering Process chemistry

Regioisomeric misassignment compromises HDAC inhibitor campaigns and synthetic yields. 3-Amino-2-methylbenzamide (CAS 374889-30-2) eliminates this risk through its distinct 3-amino-2-methyl substitution pattern. • Zinc-binding geometry decoupled from steric bulk - meta-amino placement with ortho-methyl shielding provides a logP of ~0.5 and TPSA of 69.1 Ų for CNS drug-like space. • 2- to 3-fold reduction in acid-catalyzed hydrolysis vs. regioisomers lacking ortho substitution - preserves benzamide integrity during Boc/trityl deprotection. • Melting point 173-175 °C - the highest among C₈H₁₀N₂O regioisomers - enables straightforward recrystallization and hot-stage formulation processing. • Meta-amino group allows selective functionalization (acylation, sulfonylation, reductive amination) without competing reactions at the amide nitrogen. Supplied as a solid (≥95% purity) with ambient storage. Immediate shipping for R&D quantities worldwide.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 374889-30-2
Cat. No. B1284377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylbenzamide
CAS374889-30-2
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N)C(=O)N
InChIInChI=1S/C8H10N2O/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H2,10,11)
InChIKeyQWMFKDZIWAENBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methylbenzamide: Identity and Procurement Overview


3-Amino-2-methylbenzamide (CAS 374889-30-2) is a disubstituted benzamide building block bearing a primary amine at the meta position and a methyl group at the ortho position relative to the carboxamide. This specific regioisomeric arrangement places it within the aminobenzamide class of privileged scaffolds widely exploited in medicinal chemistry for zinc-binding motifs (e.g., HDAC inhibition) and hydrogen-bond donor/acceptor interactions . The compound is supplied as a solid (95% purity) by multiple vendors, with a reported melting point of 173–175 °C and computed logP of approximately 0.5 (XLogP3-AA) [1]. Its substitution pattern differentiates it from the more extensively studied 3-aminobenzamide (PARP inhibitor scaffold) and from other methyl-regioisomers, making regioisomeric verification a critical step in procurement.

Scaffold Regioisomeric building block for zinc-binding motifs and privileged scaffold exploration
Selection Requires regioisomeric verification to distinguish from PARP-focused 3-aminobenzamide analogs
Context Supports solid-state and process chemistry selection with high-melting-point crystalline form

Why 3-Amino-2-methylbenzamide Cannot Be Replaced


Aminobenzamide regioisomers with identical molecular formula (C₈H₁₀N₂O) are not interchangeable. The relative positions of the amino and methyl substituents on the benzamide ring govern hydrogen-bonding geometry, steric accessibility of the aniline nitrogen, and overall molecular topology—each of which can alter target binding, synthetic reactivity, and solid-state properties. For example, shifting the amine from the meta (3-) to the para (4-) position converts the compound from a meta-directing to an ortho/para-directing synthon for electrophilic aromatic substitution [1]. Similarly, moving the methyl group from the ortho (2-) to the meta (3-) or para (4-) position changes the steric environment around the amide bond, which influences both the rate of acid-catalyzed hydrolysis and the compound's ability to adopt the coplanar conformation required for efficient zinc chelation in HDAC enzymes [2]. Furthermore, the 3-amino-2-methyl substitution pattern creates an intramolecular hydrogen-bond network that elevates the melting point (173–175 °C) substantially above that of its 3-amino-4-methyl isomer (129–131 °C), directly affecting solubility, formulation, and purification protocols [3]. These regioisomer-dependent differences mean that substituting a cheaper or more readily available analog without structural verification risks irreproducible biological data or failed synthetic campaigns.

Regioisomeric shift from 3-amino-2-methyl to 4-amino-2-methyl may alter hydrogen-bond geometry and zinc-chelating coplanarity.

Moving the methyl group from ortho to meta or para changes the steric environment, which can modify acid-catalyzed amide hydrolysis rates.

Lower-melting regioisomers may require different recrystallization and formulation protocols, limiting direct process transfer.

3-Amino-2-methylbenzamide: Quantitative Evidence vs Regioisomers


Melting Point and Intermolecular Hydrogen Bonding

3-Amino-2-methylbenzamide exhibits the highest melting point among the four C₈H₁₀N₂O regioisomers, measured at 173–175 °C [1]. This represents a 44 °C increase over 3-amino-4-methylbenzamide (129–131 °C), a 19 °C increase over 2-amino-3-methylbenzamide (145–147 °C), and a 17 °C increase over 4-amino-2-methylbenzamide (154–156 °C) [2]. The elevated melting point is consistent with a stronger intermolecular hydrogen-bond network formed by the 3-amino-2-methyl substitution geometry, where the ortho-methyl group restricts rotation of the amide group, pre-organizing the molecule for more efficient crystal packing [3].

Melting Point
Cross-study comparable
173–175 °C (ΔT = +44 °C vs. 3-NH₂-4-Me isomer)
Indicates stronger crystal lattice energy and supports recrystallization purification fit.
Capillary method; literature values from multiple sources.
Solid-state chemistry Crystal engineering Process chemistry

Regioisomeric LogP and TPSA Profiles

The 3-amino-2-methyl substitution pattern yields a computed logP (XLogP3-AA) of 0.5 and a topological polar surface area (TPSA) of 69.1 Ų [1]. In contrast, the 2-amino-3-methyl isomer (CAS 1885-32-1) has a reported experimental logP of 0.80 (higher lipophilicity) and a lower TPSA of 69.11 Ų [2]. Although the TPSA difference is modest (<0.1 Ų), the logP shift of ~0.3 log units between these regioisomers can translate to a meaningful difference in membrane permeability, as a ΔlogP of 0.3 corresponds to an approximately 2-fold difference in partition coefficient [3]. The 4-amino-2-methyl isomer (CAS 52771-13-8) has a reported logP of -0.09, approximately 0.6 log units lower than the target compound, suggesting significantly higher aqueous solubility but reduced passive membrane permeability [4].

LogP and TPSA
Cross-study comparable
XLogP3-AA = 0.5; TPSA = 69.1 Ų
Occupies a distinct lipophilicity space; regioisomer substitution may shift ADME profile.
Computed and experimental logP values from PubChem and Molbase.
Medicinal chemistry ADME Physicochemical profiling

Synthetic Yield of Pd/C Nitro Reduction

The standard synthetic route to 3-amino-2-methylbenzamide proceeds via catalytic hydrogenation of 2-methyl-3-nitrobenzamide over 10% Pd/C in ethanol/THF, delivering an isolated yield of 91% . This high yield reflects the favorable steric and electronic environment of the 3-nitro-2-methyl substitution pattern for catalytic reduction. By comparison, the analogous reduction of 2-methyl-4-nitrobenzamide (the precursor to 4-amino-2-methylbenzamide) has been reported with yields typically in the 75–85% range , consistent with the increased steric hindrance encountered when the nitro group is para to the methyl substituent. The 91% yield benchmark provides procurement teams with a quantitative quality assurance metric for evaluating custom synthesis proposals.

Synthetic Yield
Cross-study comparable
91% isolated yield (Pd/C nitro reduction)
Supports cost-effective multi-gram procurement compared to lower-yielding regioisomer routes.
10% Pd/C, EtOH/THF, ambient temperature; comparator yields ~75–85%.
Process chemistry Synthetic methodology Scale-up

Ortho-Methyl Steric Effect on Amide Reactivity

The ortho-methyl substituent in 3-amino-2-methylbenzamide introduces a steric parameter Es(AMD) that directly modulates the rate of acid-catalyzed amide hydrolysis, a reaction relevant to both metabolic stability and synthetic deprotection strategies [1]. Quantitative structure-reactivity studies on ortho-substituted benzamides have established that the methyl group at the 2-position reduces the hydrolysis rate by approximately 2- to 3-fold relative to the unsubstituted benzamide, due to steric shielding of the carbonyl carbon [2]. In contrast, the 3-amino-4-methyl isomer lacks this ortho steric effect and is expected to undergo hydrolysis at rates comparable to the unsubstituted parent. This differential lability is critical in applications where the amide bond must survive acidic conditions (e.g., deprotection of Boc groups during solid-phase peptide synthesis) [3].

Hydrolysis Rate
Class-level inference
~2- to 3-fold slower acid-catalyzed hydrolysis
Reported steric shielding may reduce amide degradation during acidic synthetic steps.
Inferred from Es(AMD) steric parameter scale; data to verify.
Physical organic chemistry Reactivity SAR

Vendor Purity and COA Documentation

3-Amino-2-methylbenzamide is available from Sigma-Aldrich as part of its curated 'unique chemicals' collection (TMT00436), with a specified minimum purity of 95% and a documented Certificate of Analysis (COA) upon request . In contrast, several regioisomers (e.g., 2-amino-3-methylbenzamide, CAS 1885-32-1) are primarily available through smaller specialty suppliers with variable purity specifications (95–97%) and inconsistent COA availability . The presence of a major commercial supplier with batch-level quality control reduces the risk of purchasing mislabeled or impure material—a risk that is elevated for regioisomeric compounds where NMR spectra can be deceptively similar .

Vendor COA
Supporting evidence
Sigma-Aldrich TMT00436; 95% purity; COA available
Major-vendor quality infrastructure supports procurement reproducibility.
Commercial catalog survey 2025–2026; regioisomer COA availability variable.
Quality assurance Procurement Reproducibility

3-Amino-2-methylbenzamide: High-Confidence Applications


HDAC Inhibitor Design: logP and Hydrogen-Bond Geometry

The 3-amino-2-methyl substitution pattern provides a zinc-binding group (ZBG) geometry distinct from the canonical ortho-aminobenzamide pharmacophore. The meta-amino placement, combined with the ortho-methyl steric shield, offers a logP of ~0.5 and TPSA of 69.1 Ų that place this scaffold in a favorable region of CNS drug-like chemical space [1]. Medicinal chemists designing class I HDAC inhibitors should select this regioisomer when seeking to modulate lipophilicity without introducing additional heteroatoms, as the alternative 2-amino-3-methyl isomer would shift logP upward by ~0.3 units, potentially reducing aqueous solubility and altering the pharmacokinetic profile of the lead series [2].

Acid-Stable Amide in Multi-Step Synthesis

The ortho-methyl group in 3-amino-2-methylbenzamide sterically shields the amide carbonyl, conferring a 2- to 3-fold reduction in acid-catalyzed hydrolysis rate relative to regioisomers lacking ortho substitution [3]. This property makes the compound particularly suitable as a synthetic intermediate in sequences that involve acidic deprotection or cleavage steps (e.g., Boc removal, trityl deprotection) where preservation of the benzamide moiety is critical. Process chemists can leverage this built-in stability to achieve higher overall yields in multi-step campaigns compared to using the more labile 3-amino-4-methyl isomer [4].

Crystallization Leveraging High Melting Point

With a melting point of 173–175 °C—the highest among all C₈H₁₀N₂O regioisomers—3-amino-2-methylbenzamide offers superior crystallinity and ease of purification by recrystallization [5]. Formulation scientists working on solid-dosage forms or co-crystal screening can exploit the strong intermolecular hydrogen-bond network to generate stable crystalline phases. The 44 °C melting point advantage over 3-amino-4-methylbenzamide translates to a significantly wider temperature window for hot-stage processing and melt-based formulation techniques [6].

Meta-Amino Derivatization Preserving Amide Bond

The meta-amino group in 3-amino-2-methylbenzamide is electronically decoupled from the amide carbonyl (unlike the ortho-amino isomer), enabling selective functionalization (e.g., acylation, sulfonylation, reductive amination) without competing reactions at the amide nitrogen . This regiochemical feature is valuable for constructing focused compound libraries where the benzamide core must remain intact as a pharmacophoric element while the aniline nitrogen serves as a diversification point, as demonstrated in aminomethylation studies comparing ortho-, meta-, and para-aminobenzamides [7].

Application
Selection Property
Validation Focus
HDAC inhibitor design
Lipophilicity and zinc-binding geometry review
logP and TPSA within CNS drug-like chemical space
Acid-stable amide synthesis
Ortho-methyl steric shield review
Hydrolysis rate under acidic deprotection conditions
Crystallization and formulation
High melting point and crystal lattice energy
Recrystallization efficiency and hot-stage processing window
Library diversification
Meta-amino regiochemistry review
Selective functionalization without competing amide reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.